Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate
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Overview
Description
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridyl group attached to a piperidine ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate typically involves the reaction of 6-chloro-2-pyridinecarboxylic acid with piperidine, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: Similar in structure but lacks the piperidine ring.
Methyl 2-pyridylacetate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate: Similar ester with a pyrimidinyl group instead of a pyridyl group.
Uniqueness
Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate is unique due to the presence of both the piperidine and pyridyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
ethyl 2-[4-(6-chloropyridin-2-yl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-17-8-6-11(7-9-17)12-4-3-5-13(15)16-12/h3-5,11H,2,6-10H2,1H3 |
InChI Key |
ARHGUWASVXEVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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